molecular formula C21H21N3O3 B11540728 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11540728
M. Wt: 363.4 g/mol
InChI Key: AJDNKVUWMKDAJW-UHFFFAOYSA-N
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Description

1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine-2,5-dione core, which can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The phenylpiperazine moiety is then introduced through a coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.

    Industry: Utilized in the development of new materials with specific chemical properties.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

1-[4-(4-phenylpiperazine-1-carbonyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21N3O3/c25-19-10-11-20(26)24(19)18-8-6-16(7-9-18)21(27)23-14-12-22(13-15-23)17-4-2-1-3-5-17/h1-9H,10-15H2

InChI Key

AJDNKVUWMKDAJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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